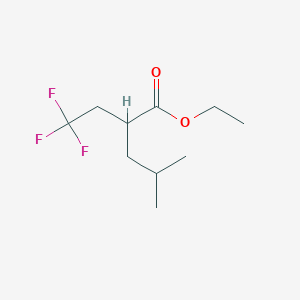

![molecular formula C11H10N2O B6432542 3-[(pyridin-3-yl)methoxy]pyridine CAS No. 98910-45-3](/img/structure/B6432542.png)

3-[(pyridin-3-yl)methoxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(pyridin-3-yl)methoxy]pyridine, also known as 3-Methoxypyridine, is an organic compound with the molecular formula C6H7NO . It is a substituted pyridine . The IUPAC Standard InChI is InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 .

Synthesis Analysis

The synthesis of pyridine derivatives has been extensively studied. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis

The molecular structure of 3-Methoxypyridine can be viewed as a 2D Mol file or as a computed 3D SD file . The compound has a molecular weight of 109.1259 .Chemical Reactions Analysis

The chemical reactions involving 3-Methoxypyridine have been explored in various studies. For example, the kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated by flash photolysis of peroxodisulphate .Physical And Chemical Properties Analysis

3-Methoxypyridine is a colorless liquid with a molecular weight of 109.1259 . It has a refractive index of n20/D 1.518 (lit.), a boiling point of 65 °C/15 mmHg (lit.), and a density of 1.083 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

3PMP has a wide range of applications in scientific research. It is commonly used in the synthesis of organic compounds and pharmaceuticals. It is also used as a catalyst for a variety of reactions, including the synthesis of pyridines, pyrrolidines, and amines. Additionally, 3PMP is used in the synthesis of fluorescent dyes and other fluorescent compounds. It is also used in the synthesis of polymers, as well as in the synthesis of materials for use in optoelectronic devices.

Mécanisme D'action

The mechanism of action of 3PMP is not well understood. However, it is known to be a strong nucleophile, and it is thought to be involved in the formation of covalent bonds between molecules. It is also known to be an electron-donating species, and it is thought to be involved in the formation of hydrogen bonds between molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of 3PMP are not well understood. However, it is known to be a strong nucleophile, and it is thought to be involved in the formation of covalent bonds between molecules. It is also known to be an electron-donating species, and it is thought to be involved in the formation of hydrogen bonds between molecules. Additionally, it is thought to be involved in the regulation of enzyme activities.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3PMP in laboratory experiments include its low cost, its high reactivity, and its wide range of applications. Additionally, it is relatively non-toxic and does not cause any significant environmental damage. The main limitation of using 3PMP in laboratory experiments is its lack of specificity. It is not specific enough to be used in the synthesis of certain compounds, and it is not selective enough to be used in the synthesis of certain pharmaceuticals.

Orientations Futures

The future directions for 3PMP include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds and pharmaceuticals. Additionally, further research into its use as a catalyst for a variety of reactions, and its use in the synthesis of fluorescent dyes and other fluorescent compounds, is needed. Finally, further research into its use in the synthesis of polymers and materials for use in optoelectronic devices is required.

Méthodes De Synthèse

3PMP can be synthesized in several ways. The most common method is the reaction of pyridine and 3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction yields 3PMP as the major product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of pyridine and 3-methoxybenzoic acid, the reaction of 3-methoxypyridine and 3-nitrobromobenzene, and the reaction of 3-methoxypyridine and 3-chlorobenzene.

Safety and Hazards

Propriétés

IUPAC Name |

3-(pyridin-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLXMKAVBSNAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)

![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)

![1-(oxolan-3-yl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6432491.png)

![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)

![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)

![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)

![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)

![1-ethyl-2-[(1E)-3-[(2E)-1-ethyl-1,2-dihydroquinolin-2-ylidene]prop-1-en-1-yl]quinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B6432534.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)

![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)